

Technical Support Center: Optimizing Purified p80-Coilin Yield

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Compound of Interest

Compound Name: *p80-coilin*

Cat. No.: *B1178142*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of purified **p80-coilin** protein.

Troubleshooting Guides

Problem 1: Low or No Expression of p80-Coilin

Possible Causes and Solutions

Possible Cause	Recommended Solution	Expected Improvement
Suboptimal Codon Usage	Synthesize a gene optimized for your expression host (e.g., E. coli, insect cells, mammalian cells).[1]	2 to 10-fold increase in expression.
Inefficient Promoter	Subclone the p80-coilin gene into a vector with a stronger, inducible promoter (e.g., T7 promoter in E. coli, CMV promoter in mammalian cells). [2]	Variable, can significantly boost expression.
Plasmid Integrity Issues	Verify the plasmid sequence and ensure the p80-coilin open reading frame is correct and in-frame with any tags.	Ensures expression of the correct protein.
Toxicity of p80-Coilin	Use a tightly regulated expression system to minimize basal expression before induction.[2] Lower the induction temperature and/or inducer concentration.	Prevents cell death and allows for protein accumulation.

Problem 2: p80-Coilin is Expressed but Insoluble (Inclusion Bodies)

Possible Causes and Solutions

Possible Cause	Recommended Solution	Expected Improvement
Improper Protein Folding	Lower the expression temperature (e.g., 16-20°C) and express for a longer duration (16-20 hours).[3]	Can significantly increase the soluble fraction.
Lack of Solubility-Enhancing Tag	Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO, to the N-terminus of p80-coilin.[3]	Often dramatically improves solubility.
Inappropriate Lysis Buffer	Screen different lysis buffer conditions, varying pH, salt concentration, and additives like glycerol or non-ionic detergents.	Can improve the recovery of soluble protein.
Formation of Disulfide Bonds	If applicable, add reducing agents like DTT or β -mercaptoethanol to the lysis and purification buffers.[4]	Prevents aggregation due to incorrect disulfide bonds.
Co-expression with Chaperones	Co-transform and co-express with chaperone plasmids (e.g., GroEL/ES, DnaK/J) to assist in proper folding.[3]	Can increase the yield of correctly folded, soluble protein.

Problem 3: Low Yield After Purification

Possible Causes and Solutions

Possible Cause	Recommended Solution	Expected Improvement
Inefficient Cell Lysis	Optimize the lysis method (e.g., sonication, high-pressure homogenization) to ensure complete cell disruption. [5]	Maximizes the release of total protein.
Protein Degradation	Add a protease inhibitor cocktail to the lysis buffer and keep the sample cold at all times. [5]	Prevents loss of protein due to proteolysis.
Poor Binding to Affinity Resin	Ensure the affinity tag is accessible and not sterically hindered. [5] Optimize binding buffer conditions (pH, salt concentration). For His-tags, ensure no chelating agents are present. [4]	Improves capture of the target protein.
Suboptimal Elution Conditions	Perform a gradient elution to determine the optimal concentration of the eluting agent (e.g., imidazole for His-tags). [5] Ensure the elution buffer pH is appropriate.	Maximizes recovery of bound protein.
Protein Precipitation During Purification	Maintain protein solubility by including additives like glycerol, non-ionic detergents, or specific salts in the purification buffers. [4] [6]	Prevents loss of protein due to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for **p80-coilin**?

A1: The optimal expression system can depend on the downstream application.

- **E. coli:** Generally provides the highest yield at the lowest cost, making it ideal for large-scale production of **p80-coilin** for structural studies or antibody generation. However, as a human nuclear protein, it may be prone to insolubility.[2]
- **Baculovirus-Infected Insect Cells:** A good alternative if *E. coli* expression results in insoluble protein, as insect cells can perform some post-translational modifications and have a more complex folding machinery.
- **Mammalian Cells (e.g., HEK293, CHO):** This system is preferred if the native post-translational modifications of **p80-coilin** are critical for its function in your experiments, though yields are typically lower than in microbial systems.[1]

Q2: Should I use a fusion tag for **p80-coilin** purification?

A2: Yes, using a fusion tag is highly recommended. A 6x-His tag is a common choice for efficient affinity purification using immobilized metal affinity chromatography (IMAC).[3] For potentially insoluble proteins like **p80-coilin**, a solubility-enhancing tag like Maltose Binding Protein (MBP) can be very effective.[3] The tag can often be removed by a specific protease (e.g., TEV, PreScission) after purification if required.

Q3: My **p80-coilin** protein is in inclusion bodies. What is the best way to purify it?

A3: Purifying from inclusion bodies requires denaturation and refolding.

- **Solubilization:** Solubilize the washed inclusion bodies using strong denaturants like 8M urea or 6M guanidine hydrochloride.[4]
- **Purification:** Purify the denatured protein using affinity chromatography (e.g., IMAC for a His-tag) under denaturing conditions.
- **Refolding:** Refold the purified protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. This step may require extensive optimization of buffer conditions (pH, additives, temperature).

Q4: How can I confirm the identity and purity of my purified **p80-coilin**?

A4: You should use a combination of methods:

- SDS-PAGE: To assess the purity and apparent molecular weight of the protein.
- Western Blotting: To confirm the identity of the protein using an anti-coilin antibody or an antibody against the fusion tag.^{[7][8]}
- Mass Spectrometry: For definitive identification of the protein.

Experimental Protocols

Protocol 1: Expression of His-MBP-p80-Coilin in *E. coli*

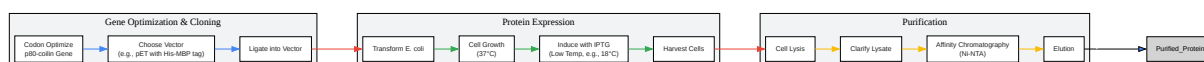
- Transformation: Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with the expression plasmid containing the His-MBP-p80-coilin construct.
- Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of Soluble His-MBP-p80-Coilin

- Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

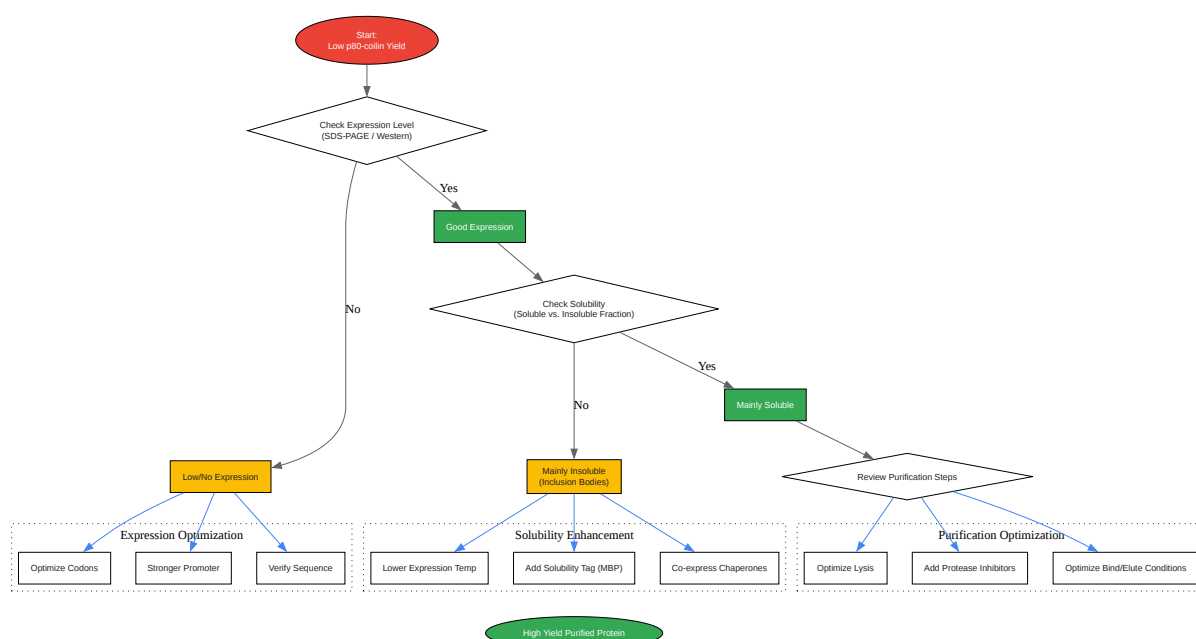
- **Washing:** Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).
- **Elution:** Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions.
- **Analysis:** Analyze the eluted fractions by SDS-PAGE to identify those containing pure **p80-coilin**.
- **Further Purification (Optional):** If necessary, pool the pure fractions and perform size-exclusion chromatography for higher purity and to buffer exchange the protein into a suitable storage buffer.

Visualizations



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Caption: Workflow for expression and purification of tagged **p80-coilin**.



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Caption: A logical troubleshooting guide for increasing **p80-coilin** yield.

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